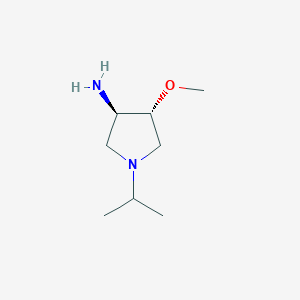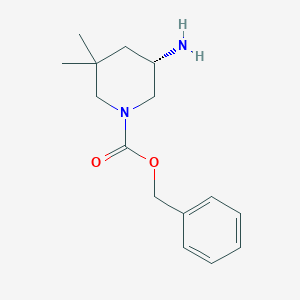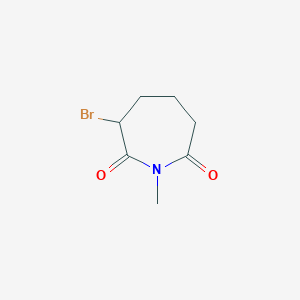![molecular formula C5H6N4S B11758060 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers: 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Another heterocyclic compound with similar structural features and pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique applications.
Uniqueness
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development .
Eigenschaften
Molekularformel |
C5H6N4S |
|---|---|
Molekulargewicht |
154.20 g/mol |
IUPAC-Name |
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3 |
InChI-Schlüssel |
LDZMLHALXRDROF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=NN=CN2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)



![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)



![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
